molecular formula C8H6F8O2 B14509501 5,5,6,6,7,7,8,8-Octafluorooctane-2,4-dione CAS No. 62679-62-3

5,5,6,6,7,7,8,8-Octafluorooctane-2,4-dione

Cat. No.: B14509501
CAS No.: 62679-62-3
M. Wt: 286.12 g/mol
InChI Key: MBMSTVNVBSCPNU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5,5,6,6,7,7,8,8-Octafluorooctane-2,4-dione is a fluorinated organic compound with the molecular formula C8H4F8O2 It is a derivative of octane-2,4-dione, where eight hydrogen atoms are replaced by fluorine atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,5,6,6,7,7,8,8-Octafluorooctane-2,4-dione typically involves the fluorination of octane-2,4-dione. One common method is the direct fluorination using elemental fluorine (F2) under controlled conditions. The reaction is usually carried out in an inert solvent such as dichloromethane at low temperatures to prevent over-fluorination and decomposition of the product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of electrochemical fluorination (ECF) or other advanced fluorination techniques. These methods allow for the efficient and scalable production of the compound with high purity.

Chemical Reactions Analysis

Types of Reactions

5,5,6,6,7,7,8,8-Octafluorooctane-2,4-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form perfluorinated carboxylic acids.

    Reduction: Reduction reactions can yield partially fluorinated derivatives.

    Substitution: Nucleophilic substitution reactions can replace fluorine atoms with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.

    Substitution: Nucleophiles like amines and thiols can be used under mild conditions.

Major Products Formed

    Oxidation: Perfluorinated carboxylic acids.

    Reduction: Partially fluorinated alcohols or hydrocarbons.

    Substitution: Fluorinated amines or thiols.

Scientific Research Applications

5,5,6,6,7,7,8,8-Octafluorooctane-2,4-dione has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex fluorinated compounds.

    Biology: Investigated for its potential use in fluorinated drug development due to its unique properties.

    Medicine: Explored for its potential as a diagnostic agent in imaging techniques.

    Industry: Utilized in the production of fluorinated polymers and surfactants.

Mechanism of Action

The mechanism of action of 5,5,6,6,7,7,8,8-Octafluorooctane-2,4-dione involves its interaction with various molecular targets. The fluorine atoms in the compound can form strong interactions with biological molecules, affecting their structure and function. This can lead to changes in enzyme activity, protein folding, and membrane permeability.

Comparison with Similar Compounds

Similar Compounds

    6,6,7,7,8,8,8-Heptafluoro-2,2-dimethyl-3,5-octanedione: A similar fluorinated diketone with one less fluorine atom.

    1-Octanol, 2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-pentadecafluoro-: A highly fluorinated alcohol.

Uniqueness

5,5,6,6,7,7,8,8-Octafluorooctane-2,4-dione is unique due to its specific fluorination pattern, which imparts distinct chemical and physical properties. Its high degree of fluorination makes it more hydrophobic and chemically stable compared to less fluorinated analogs.

Properties

CAS No.

62679-62-3

Molecular Formula

C8H6F8O2

Molecular Weight

286.12 g/mol

IUPAC Name

5,5,6,6,7,7,8,8-octafluorooctane-2,4-dione

InChI

InChI=1S/C8H6F8O2/c1-3(17)2-4(18)6(11,12)8(15,16)7(13,14)5(9)10/h5H,2H2,1H3

InChI Key

MBMSTVNVBSCPNU-UHFFFAOYSA-N

Canonical SMILES

CC(=O)CC(=O)C(C(C(C(F)F)(F)F)(F)F)(F)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.